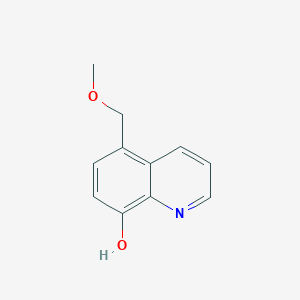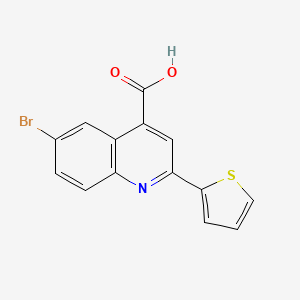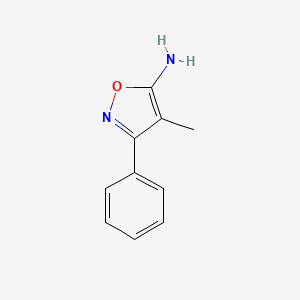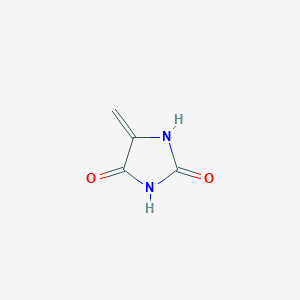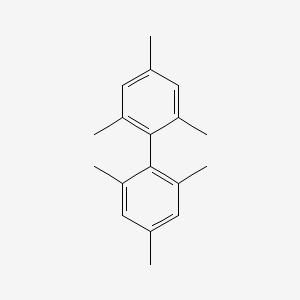
Bimesityl
Vue d'ensemble
Description
Bimesityl is a chemical compound with the molecular formula C18H22 . It is also known as 2,2’,4,4’,6,6’-Hexamethylbiphenyl .
Synthesis Analysis
The synthesis of Bimesityl involves the oxidative coupling reaction of Mesitylene . This process is facilitated by a metastructured electrocatalyst comprised of a carbonaceous scaffold coated with Pd derived from a Zeolitic Imidazole Framework .
Molecular Structure Analysis
Bimesityl has a total of 41 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings . The average mass of Bimesityl is 238.367 Da .
Chemical Reactions Analysis
Bimesityl is involved in the electrocatalytic oxidative coupling of Mesitylene . The process is selective, allowing only Bimesityl formation and restricting any larger-sized by-product .
Physical And Chemical Properties Analysis
Bimesityl has a density of 0.9±0.1 g/cm3, a boiling point of 298.9±35.0 °C at 760 mmHg, and a flash point of 137.2±16.7 °C . It has a molar refractivity of 79.8±0.3 cm3, a polar surface area of 0 Å2, and a molar volume of 252.4±3.0 cm3 .
Applications De Recherche Scientifique
Electrocatalysis
Bimesityl: plays a role in the electrocatalytic oxidative coupling of mesitylene. This process is significant in industrial processes like electrohydrodimerization of acrylonitrile, anodic substitution and addition, and electrolysis of heterocyclic compounds . The use of carbon derived from the zeolitic imidazole framework (ZIF) coated with palladium (Pd) has shown to increase the selectivity for bimesityl formation, demonstrating the potential of bimesityl in enhancing electrocatalytic processes .
Covalent Organic Frameworks (COFs)
In the design of three-dimensional COFs , bimesityl derivatives such as 3,3′,5,5′-tetrakis(4-formylphenyl)bimesityl (TFBM) are used as tetrahedral building blocks. These frameworks have unique porous features and excellent performance compared to two-dimensional frameworks, making them suitable for applications in adsorption, separation, and catalysis .
Ionic Porous Organic Polymers
Bimesityl-based compounds like 3,3’5,5’-tetrakis(bromomethyl)bimesityl (TMBB) are utilized in the synthesis of ionic porous organic polymers (IPOPs) . These polymers have applications in areas such as gas storage, separation, and as catalysts in various chemical reactions .
Orientations Futures
The future directions for Bimesityl could involve further exploration of its synthesis, self-assembly techniques, and potential biomedical applications . This includes simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .
Mécanisme D'action
Target of Action
Bimesityl is primarily involved in the electrocatalytic oxidative coupling of mesitylene . The primary target of bimesityl is the mesitylene molecule, a hydrocarbon compound. The role of bimesityl is to facilitate the coupling of two mesitylene molecules in an electrocatalytic process .
Mode of Action
Bimesityl is formed through the oxidative coupling of two mesitylene molecules . This process is facilitated by an electrocatalyst, which provides the necessary conditions for the reaction to occur. The electrocatalyst used in this process is a carbonaceous scaffold coated with palladium (Pd), derived from a zeolitic imidazole framework (ZIF) . The electrocatalyst provides both electronic conductivity and structural selectivity, allowing for the selective formation of bimesityl .
Biochemical Pathways
The formation of bimesityl from mesitylene involves the oxidative coupling of two mesitylene molecules . This process is part of the broader field of electrocatalysis, which plays a vital role in various industrial processes
Pharmacokinetics
The formation of bimesityl from mesitylene is facilitated by an electrocatalyst, suggesting that the process is highly controlled and selective .
Result of Action
The result of the action of bimesityl is the selective conversion of mesitylene to bimesityl . The electrocatalyst used in this process shows a high selectivity for bimesityl, producing it at a rate approximately 18 times higher than a planar Pd film electrocatalyst . This demonstrates the effectiveness of the electrocatalyst and the potential of the proposed approach .
Action Environment
The action of bimesityl is influenced by the environment in which the reaction takes place. The electrocatalytic oxidative coupling of mesitylene to bimesityl is facilitated by an electrocatalyst, which is a carbonaceous scaffold coated with Pd . The effectiveness of the electrocatalyst is dependent on its size and shape selectivity, which can be influenced by environmental factors . .
Propriétés
IUPAC Name |
1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-11-7-13(3)17(14(4)8-11)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPWAQJHDDRCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963282 | |
| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bimesityl | |
CAS RN |
4482-03-5 | |
| Record name | Bimesityl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






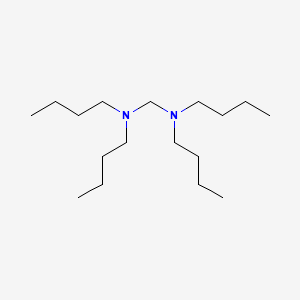

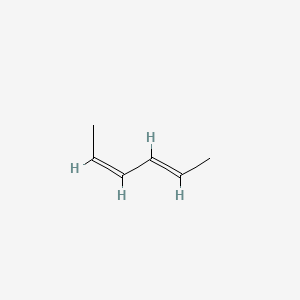
![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)
